Ethyl 5-methylhexanoate
Overview
Description
Ethyl 5-methylhexanoate is a fatty acid ester . It has a molecular formula of C9H18O2, an average mass of 158.238 Da, and a monoisotopic mass of 158.130676 Da .
Molecular Structure Analysis
The molecular structure of Ethyl 5-methylhexanoate consists of 9 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . The InChI string representation of its structure is InChI=1S/C9H18O2/c1-4-11-9(10)7-5-6-8(2)3/h8H,4-7H2,1-3H3
.
Physical And Chemical Properties Analysis
Ethyl 5-methylhexanoate has a molecular weight of 158.24 g/mol . It has a computed XLogP3-AA value of 2.6, indicating its relative hydrophobicity . It has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 6 rotatable bonds . Its exact mass is 158.130679813 g/mol, and its monoisotopic mass is also 158.130679813 g/mol . The topological polar surface area is 26.3 Ų .
Scientific Research Applications
Enzymatic Production for Pregabalin Synthesis : One significant application of a similar compound, (S)-3-cyano-5-methylhexanoic acid ethyl ester, involves its enzymatic production for the synthesis of Pregabalin, a valuable pharmaceutical. The immobilized lipase from Pseudomonas cepacia was shown to effectively catalyze the enantioselective hydrolysis of this compound (Zheng, Li, Wu, Zheng, & Zheng, 2012).
Synthesis of Ethyl 5-(S)-Hydroxyhexanoate and Related Compounds : Biochemical approaches have been used to synthesize ethyl 5-(S)-hydroxyhexanoate and 5-(S)-hydroxyhexanenitrile, which are related to ethyl 5-methylhexanoate. These methods involve the reduction of ethyl 5-oxo-hexanoate and 5-oxo-hexanenitrile by Pichia methanolica, resulting in high yield and enantiomeric excess (Nanduri, Hanson, Goswami, Wasylyk, LaPorte, Katipally, Chung, & Patel, 2001).
Catalytic Applications in Materials Science : Metal 2-ethylhexanoates, which are structurally similar to ethyl 5-methylhexanoate, are widely used in materials science. They are used as metal-organic precursors, catalysts for ring-opening polymerizations, and in the painting industry. This review outlines their applications and indicates future research areas in the field (Mishra, Daniele, & Hubert-Pfalzgraf, 2007).
Chemoenzymatic Manufacturing Process for Pregabalin : A new manufacturing process for Pregabalin has been developed, utilizing compounds related to ethyl 5-methylhexanoate. This process involves the resolution of rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester by a commercially available lipase, demonstrating a more efficient and sustainable approach (Martínez, Hu, Dumond, Tao, Kelleher, & Tully, 2008).
Study of 2-Ethylhexanoic Acid Metabolism : The metabolism of 2-ethylhexanoic acid, which shares structural similarity with ethyl 5-methylhexanoate, was studied in rat, mouse, and human liver microsomes. This research provides insights into the enzymatic processes involving similar compounds (Pennanen, Kojo, Pasanen, Liesivuori, Juvonen, & Komulainen, 1996).
properties
IUPAC Name |
ethyl 5-methylhexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-4-11-9(10)7-5-6-8(2)3/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOGVGBBHBPFGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20283873 | |
Record name | Ethyl 5-methylhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20283873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methylhexanoate | |
CAS RN |
10236-10-9 | |
Record name | NSC33948 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33948 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 5-methylhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20283873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 5-methylhexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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